叔丁基-N-(4-苯基哌啶-4-基)碳酸酯

货号 B2795837

CAS 编号:

178914-47-1

分子量: 276.38

InChI 键: ZPGFRFRXRVLSMF-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

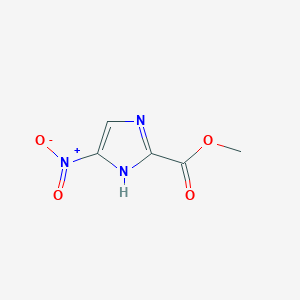

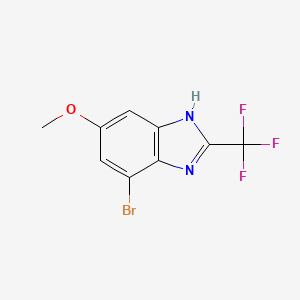

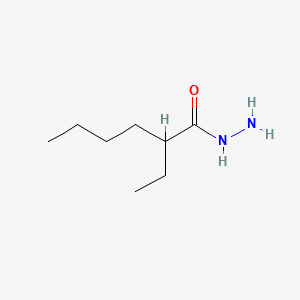

“tert-butyl N-(4-phenylpiperidin-4-yl)carbamate” is a chemical compound with the CAS Number: 887589-58-4 . It has a molecular weight of 276.38 . The compound is typically in powder form .

Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 408.5±45.0 °C and a predicted density of 1.08±0.1 g/cm3 . The pKa is predicted to be 12.04±0.20 .科学研究应用

-

Organic Thin-Film Transistors

- Field : Material Science

- Application : The tert-butyl group is used in the design and synthesis of materials based on terpolymer structures for organic thin-film transistor (OTFT) device applications .

- Method : The polymers are obtained by polymerization of three monomers relying on the Stille coupling reaction .

- Results : The materials with a certain ratio of components showed the highest electron mobility, up to 0.69 cm²/Vs .

-

Polyimides

- Field : Polymer Chemistry

- Application : A novel diamine was synthesized from 2-tert-butylaniline and 4,4’-oxydiphenol through iodination, acetyl protection, coupling reaction, and deacetylation protection . This diamine was then used to obtain polyimides (PIs) by one-pot polycondensation with several commercial aromatic dianhydrides .

- Method : The synthesis involved iodination, acetyl protection, coupling reaction, and deacetylation protection .

- Results : The resulting PIs exhibited enhanced solubility in organic solvents at room temperature. They formed transparent, tough, and flexible films by solution-casting .

-

Synthesis of N-Heterocyclic Amines

- Field : Organic Chemistry

- Application : An efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported . This compound can be a key synthetic intermediate of other valuable pyrazole derivatives .

- Method : The synthesis involved a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .

- Results : The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate . The structure of the synthesized N-heterocyclic amine was fully characterized .

-

Thermo-Sensitive Terpolymer Hydrogels

- Field : Polymer Chemistry

- Application : Thermo-sensitive terpolymer hydrogels based on N-tert-butylacrylamide (NtBAAm), N-isopropylacrylamide (NIPAAm) and N-vinyl pyrrolidone (NVP) were successfully photopolymerised and characterised . These hydrogels could find applications in a broader field of gel/drug interaction, for the development of controlled release and targeted delivery devices .

- Method : The hydrogels were obtained by photopolymerisation of the three monomers .

- Results : The hydrogels exhibited a decrease in lower critical solution temperature (LCST) as the NtBAAm weight ratio was increased . Pulsatile swelling studies indicated that the hydrogels had thermo-reversible properties .

-

Nitration of Organic Compounds

- Field : Organic Chemistry

- Application : Tert-Butyl Nitrite (TBN) has been used in the nitration of alkane, alkene, alkyne, and aromatic compounds . This process is important in the synthesis of nitro compounds, which are key intermediates in the production of a wide range of chemicals .

- Method : The nitration process involves the reaction of the organic compound with TBN, which acts as a source of nitro (NO2) groups .

- Results : The nitration reactions using TBN have been reported to proceed efficiently, providing the nitro compounds in good yields .

-

Removal of Methyl tert-butyl Ether (MTBE) from Environment

- Field : Environmental Science

- Application : The extensive use of methyl tert-butyl ether as a gasoline additive has produced environmental pollution globally due to its high solubility and recalcitrance . Therefore, the development of technology for MTBE removal has become a priority .

- Method : Various methods have been explored for the removal of MTBE from the environment, including adsorption and oxidation processes .

- Results : These methods have shown promise in reducing the levels of MTBE in the environment .

安全和危害

属性

IUPAC Name |

tert-butyl N-(4-phenylpiperidin-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-16(9-11-17-12-10-16)13-7-5-4-6-8-13/h4-8,17H,9-12H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGFRFRXRVLSMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCNCC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(4-phenylpiperidin-4-yl)carbamate | |

Citations

For This Compound

2

Citations

A Fulp, K Bortoff, H Seltzman, Y Zhang… - Journal of medicinal …, 2012 - ACS Publications

Antagonists of cannabinoid receptor 1 (CB1) have potential for the treatment of several diseases such as obesity, liver disease, and diabetes. Recently, development of several CB1 …

Number of citations: 68

pubs.acs.org

A Fulp, K Bortoff, Y Zhang, H Seltzman… - Journal of medicinal …, 2012 - ACS Publications

Cannabinoid receptor 1 (CB1) antagonists are potentially useful for the treatment of several diseases. However, clinical development of several CB1 antagonists was halted due to …

Number of citations: 34

pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![N-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2795761.png)

![5-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2795764.png)

![3-(4-Methylbenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2795772.png)

![2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)butanamide](/img/structure/B2795773.png)